Studies have investigated lysine clonixinate's pain-relieving properties in different scenarios.
Lysine clonixinate, also known as clonixin lysine, is a non-steroidal anti-inflammatory drug that combines the properties of clonixin with lysine. Its chemical formula is , and it has a molecular weight of approximately 408.9 g/mol. This compound is primarily utilized for its analgesic and anti-inflammatory effects, making it effective in treating various pain conditions, including headaches and muscular pain .
Like other NSAIDs, LC's mechanism of action revolves around inhibiting the enzyme cyclooxygenase (COX). COX plays a crucial role in prostaglandin synthesis, which are signaling molecules involved in inflammation and pain perception []. By inhibiting COX, LC reduces prostaglandin production, leading to pain relief and decreased inflammation [].
The biological activity of lysine clonixinate is characterized by its role as an analgesic and anti-inflammatory agent. Clinical studies have shown that it effectively alleviates acute pain, including migraine attacks and other forms of muscular pain. Its mechanism involves the blockade of cyclooxygenase enzymes, leading to reduced inflammation and pain perception. Additionally, there are rare reports of hypersensitivity reactions associated with its use, although these are not common .
Lysine clonixinate can be synthesized through various methods that typically involve the reaction between clonixin and lysine. The synthesis may include the following general steps:
The exact conditions (temperature, solvent, catalysts) can vary based on the specific synthetic route chosen .
Lysine clonixinate is primarily used in clinical settings for:
Its administration can be oral or intravenous, depending on the severity of the condition being treated .
Interaction studies involving lysine clonixinate have focused on its potential cross-reactivity with other non-steroidal anti-inflammatory drugs, particularly those within the nicotinic acid family. While some studies suggest minimal cross-reactivity with similar compounds, allergic reactions have been documented in rare cases. Skin prick tests have been utilized to evaluate hypersensitivity responses, indicating an IgE-mediated mechanism in some patients .
Lysine clonixinate shares structural and functional similarities with several other non-steroidal anti-inflammatory drugs. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Clonixin | 2-(2'-Methyl-3'-chloroanilino)nicotinic acid | Parent compound; less soluble than lysine clonixinate |
Morniflumate | 2-(2'-Methyl-3'-chlorophenyl)nicotinic acid | Similar analgesic properties but different side effects |
Isonixin | 2-(3-Chloro-2-methylphenyl)nicotinic acid | Different pharmacokinetics compared to lysine clonixinate |
Niflumic Acid | 2-(3-Fluorophenyl)nicotinic acid | Exhibits more potent anti-inflammatory effects but higher toxicity risk |
Lysine clonixinate's unique combination of lysine enhances its solubility and bioavailability compared to its counterparts, making it particularly effective for certain patient populations .
The thermal properties of lysine clonixinate exhibit characteristic values that reflect its salt nature and molecular structure. The compound demonstrates a melting point of 208-214°C with decomposition [3] [4] [5]. This decomposition behavior is typical for organic salts containing amino acid components, where thermal degradation occurs before complete melting due to the presence of multiple functional groups capable of hydrogen bonding and ionic interactions.
The boiling point is reported as 410.2°C at 760 mmHg [3] [6] [7], indicating substantial thermal stability under standard atmospheric conditions. However, given the decomposition temperature observed during melting, this boiling point represents a theoretical value, as the compound would likely undergo significant degradation before reaching this temperature under normal heating conditions.
The flash point of 201.9°C [3] [6] [7] provides important safety information for handling and storage, indicating that the compound requires elevated temperatures to produce sufficient vapor for ignition. This relatively high flash point suggests good thermal stability during routine pharmaceutical processing operations.
Lysine clonixinate exhibits moderate aqueous solubility characteristics that are significantly influenced by environmental conditions. The compound is classified as slightly soluble in water [4] [5], with predicted water solubility of 0.0535 mg/mL [8] under standard conditions.
The aqueous solubility demonstrates pronounced pH dependence. Under acidic conditions (pH < 3), the compound shows reduced aqueous solubility [9] [10], likely due to protonation effects on the amino groups that alter the overall charge distribution and hydrogen bonding patterns. At neutral pH (6-8), the compound maintains moderate solubility [9], while under basic conditions (pH > 9), there is an observed increase in solubility [10]. This pH-dependent behavior reflects the amphoteric nature of the lysine component and the ionizable groups present in the clonixin moiety.
Detailed thermodynamic studies have been conducted in ethanol-water mixtures, revealing that maximum solubility occurs at 0.60 mass fraction of ethanol [11] [12]. These investigations, performed across the temperature range of 293.15 to 313.15 K, demonstrated that the compound exhibits good overall solubility in co-solvent systems, with the driving mechanism varying between entropy-driven processes in water-rich and ethanol-rich mixtures, and enthalpy-driven processes in medium composition mixtures [11] [12].
The organic solvent compatibility profile of lysine clonixinate reveals selective solubility characteristics. The compound is very slightly soluble in methanol [4] [5], indicating limited interaction with lower alcohols under standard conditions. However, it demonstrates good solubility in dimethyl sulfoxide (DMSO) [13], which is consistent with DMSO's ability to solvate both polar and ionic compounds effectively.
The enhanced solubility in aqueous buffer systems (pH 3.3) has been documented for analytical applications [14], where the compound shows good solubility suitable for liquid chromatographic analysis. This behavior in buffered systems supports the pH-dependent solubility characteristics and provides practical information for formulation development.
Lysine clonixinate exhibits significant lipophilic character as evidenced by multiple computational and experimental determinations. The calculated LogP value of 4.486 [3] [15] indicates substantial lipophilicity, while alternative computational methods yield a LogP of 3.42 (ChemAxon) [8], suggesting moderate to high lipophilic behavior depending on the calculation methodology employed.
The predicted LogS value of -3.7 (ALOGPS) [8] corresponds to the observed limited aqueous solubility and supports the lipophilic nature of the compound. The polar surface area of 151.56 Ų [3] provides insight into the compound's potential for membrane permeation, as this value falls within ranges associated with reasonable bioavailability for orally administered compounds.
These lipophilicity parameters indicate that lysine clonixinate possesses optimal partition coefficient values for oral absorption [16], balancing sufficient lipophilicity for membrane penetration with adequate aqueous solubility for dissolution processes. The compound's lipophilic nature is consistent with its pharmaceutical applications and supports its ability to cross biological membranes effectively.
The pH-dependent behavior of lysine clonixinate reflects the presence of multiple ionizable functional groups within its molecular structure. Preliminary studies indicate pH stability across the tested range [9], with the compound maintaining its integrity under both acidic and basic conditions without significant degradation.
The solubility enhancement observed under basic conditions [10] can be attributed to deprotonation of carboxylic acid groups and potential changes in the ionization state of amino groups, leading to altered intermolecular interactions and improved water solubility. Conversely, the reduced solubility under acidic conditions [9] [10] likely results from protonation effects that modify the overall charge distribution and hydrogen bonding capabilities.
Electrochemical studies of the clonixin component have revealed well-defined voltammetric responses in the pH range of 2-12 [17], with optimal analytical conditions identified at pH 1.8 for polarographic determinations. The calculated pKa value of 5.65 ± 0.02 for the clonixin component [17] provides fundamental information about the ionization behavior that influences the overall pH-dependent properties of the lysine clonixinate salt.
Lysine clonixinate demonstrates characteristic spectroscopic properties that enable both structural identification and quantitative analysis. UV-visible spectroscopy reveals maximum absorption at 252 nm [14] [18], which serves as the primary wavelength for analytical determinations. This absorption maximum is attributed to the aromatic pyridine and chlorinated phenyl rings present in the clonixin component of the molecule.
High-performance liquid chromatography (HPLC) detection is typically performed at 245 nm [19] for the analysis of related substances and impurity profiling. This wavelength provides optimal sensitivity while maintaining selectivity for the compound and its potential degradation products.
Infrared spectroscopy reveals characteristic functional group absorptions consistent with the expected molecular structure. The presence of amino groups, carboxylic acid functionalities, aromatic C=C stretching, and C-Cl bonds can be identified through their characteristic absorption frequencies [20] [21]. The compound exhibits typical N-H stretching vibrations (3550-3060 cm⁻¹), C=O stretching for carboxylic acids (1730-1700 cm⁻¹), and aromatic C=C stretching (1600-1475 cm⁻¹) [20] [21].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with both ¹H and ¹³C NMR spectra available [2] for complete structural characterization. The spectroscopic data supports the 1:1 stoichiometric combination of clonixin and L-lysine components within the salt structure.
The crystalline structure of lysine clonixinate reflects its organoammonium salt nature, with the compound existing as a solid crystalline material under standard conditions [4] [5]. The density of 1.386 g/cm³ [3] [6] [7] indicates a relatively compact crystal packing arrangement typical for pharmaceutical salts containing multiple hydrogen bonding sites.
The compound exhibits a white to off-white solid appearance [4] [5] [22], consistent with the absence of extended conjugated systems that would impart significant color. The crystalline form demonstrates stability under refrigerated storage conditions (2-8°C) [3] [4], indicating appropriate intermolecular interactions that maintain structural integrity.
While detailed single-crystal X-ray diffraction data for lysine clonixinate specifically were not identified in the available literature, studies of related clonixin structures provide insight into potential structural arrangements. Clonixin itself demonstrates polymorphic behavior [23], with different crystal forms exhibiting varying hydrogen bonding patterns between carboxylic acid and pyridine groups.
The exact mass of 408.156 Da [3] [5] corresponds precisely to the expected molecular composition, confirming the 1:1 stoichiometric combination of clonixin (262.69 Da) and L-lysine (146.19 Da) components. The molecular formula C₁₉H₂₅ClN₄O₄ [3] [4] [5] encompasses all atoms from both constituent molecules without the loss of any functional groups, consistent with a salt formation rather than a covalent derivative.
The crystalline structure likely involves extensive hydrogen bonding networks between the carboxylate groups of clonixin, the amino groups of lysine, and potentially coordinated water molecules. This hydrogen bonding contributes to the observed thermal stability and influences the dissolution characteristics in various solvent systems.
Irritant